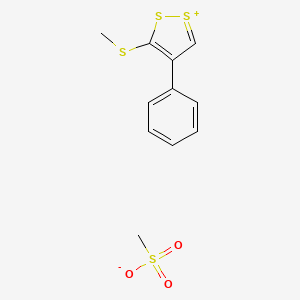
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate typically involves the reaction of 4-phenyl-3H-1,2-dithiol-3-one with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the sulfanium ion. The methanesulfonate group is introduced through a subsequent reaction with methanesulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The sulfanium ion can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in biochemical studies.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s sulfur-containing core can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- 1-(4-Phenyl-3H-1,2-dithiol-3-ylidene)-2-propanethione
- (2Z)-1-Phenyl-2-(4-phenyl-3H-1,2-dithiol-3-ylidene)ethanone
Uniqueness
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate is unique due to its specific combination of a dithiolylidene core with a sulfanium ion and methanesulfonate group
特性
CAS番号 |
62409-15-8 |
|---|---|
分子式 |
C11H12O3S4 |
分子量 |
320.5 g/mol |
IUPAC名 |
methanesulfonate;3-methylsulfanyl-4-phenyldithiol-1-ium |
InChI |
InChI=1S/C10H9S3.CH4O3S/c1-11-10-9(7-12-13-10)8-5-3-2-4-6-8;1-5(2,3)4/h2-7H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
WJWCDOSLBLODFA-UHFFFAOYSA-M |
正規SMILES |
CSC1=C(C=[S+]S1)C2=CC=CC=C2.CS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


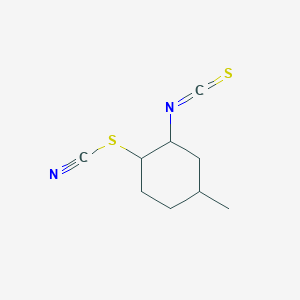
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
methanone](/img/structure/B14516511.png)

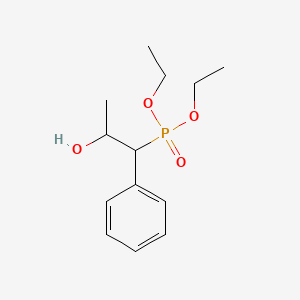
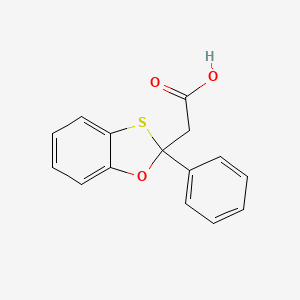


![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)
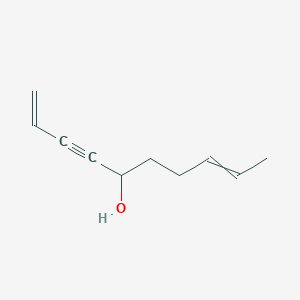
![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
